1-(Oxan-4-yl)-1,4-diazepane

Description

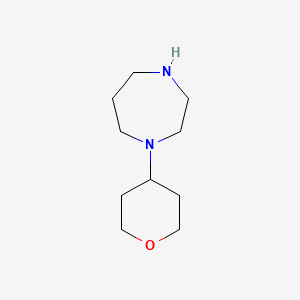

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUQGIXTOHOPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Oxan 4 Yl 1,4 Diazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Primary Structural Assignment

No published data containing ¹H, ¹³C, or ¹⁵N NMR spectra for 1-(Oxan-4-yl)-1,4-diazepane could be located.

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

There are no available 2D NMR experimental results (COSY, NOESY, HSQC, HMBC) to confirm the connectivity and stereochemistry of this compound.

Solid-State NMR for Conformational Insights in Crystalline Forms

Information regarding the solid-state NMR analysis of this compound is not present in the current body of scientific literature.

Dynamic NMR Techniques for Conformational Exchange Processes

There are no studies reporting the use of dynamic NMR techniques to investigate the conformational exchange processes of this compound.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No high-resolution mass spectrometry data is available to confirm the exact molecular formula of this compound or to detail its fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. For a compound like this compound, MS/MS analysis would be expected to yield a characteristic fragmentation pattern.

Under typical positive-ion electrospray ionization (ESI), the molecule would likely be protonated at one of the nitrogen atoms in the diazepane ring. Collision-induced dissociation (CID) of this precursor ion would likely lead to fragmentation pathways involving the cleavage of the bonds within the diazepane and oxane rings.

Hypothetical Fragmentation Pathways:

A plausible fragmentation pattern for the protonated molecule [M+H]+ would involve:

Cleavage of the C-N bond connecting the oxane and diazepane rings: This would be a primary fragmentation route, potentially yielding ions corresponding to the protonated oxane-4-amine and the 1,4-diazepane ring.

Ring opening of the diazepane moiety: Fragmentation of the seven-membered diazepane ring could occur through various pathways, leading to the loss of ethylene (B1197577) or propylene (B89431) fragments.

Fragmentation of the oxane ring: The oxane ring could undergo cleavage, leading to the loss of small neutral molecules like water or formaldehyde.

A hypothetical data table of expected major fragment ions is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Probable Neutral Loss | Structural Assignment of Fragment |

| [M+H]+ | [M+H - C2H4]+ | Ethylene | Loss from the diazepane ring |

| [M+H]+ | [M+H - C3H6]+ | Propylene | Loss from the diazepane ring |

| [M+H]+ | [C5H11O]+ | C5H12N2 | Ion corresponding to the oxanyl group |

| [M+H]+ | [C5H13N2]+ | C5H10O | Ion corresponding to the 1,4-diazepane moiety |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

X-ray diffraction of a single crystal provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and conformational details. While no specific X-ray crystal structure for this compound has been reported, analysis of related structures, such as 1,4-ditosyl-1,4-diazepane, offers insights into the likely conformation of the 1,4-diazepane ring. nih.gov

The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations, most commonly a twist-chair or a boat conformation. The specific conformation adopted in the solid state will be influenced by the nature of the substituent at the N-1 position (the oxan-4-yl group) and by intermolecular interactions, such as hydrogen bonding. In the case of 1,4-ditosyl-1,4-diazepane, the diazepane ring exhibits a disordered conformation. nih.gov

A hypothetical table of crystallographic parameters is provided below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.0 |

| V (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the spectra would be expected to show vibrations corresponding to the C-H, C-N, C-O, and N-H bonds.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300-3500 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-N (amine) | Stretching | 1000-1250 |

| C-O (ether) | Stretching | 1050-1150 |

| CH₂ | Bending (Scissoring) | 1440-1480 |

The IR spectrum of related benzodiazepine (B76468) structures shows characteristic bands for N-H and C=O stretching, providing a reference for the types of vibrations to be expected. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination of Enantiomers

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have enantiomers and will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, which are non-superimposable on their mirror images. documentsdelivered.com Since this compound is achiral, this technique is not applicable for its stereochemical analysis.

Computational Chemistry and Molecular Modeling Studies of 1 Oxan 4 Yl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to describing the electronic behavior and thermodynamic stability of 1-(Oxan-4-yl)-1,4-diazepane. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and spectroscopic properties of heterocyclic compounds. researchgate.netresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, would be used to find the lowest energy three-dimensional structure. This process, known as geometry optimization, identifies the most stable arrangement of atoms in the molecule.

Once the optimized geometry is obtained, further calculations can predict spectroscopic data. For instance, vibrational frequency calculations can simulate the infrared (IR) spectrum, helping to identify characteristic functional group vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Table 1: Predicted Spectroscopic Data for this compound using DFT The following table is illustrative of the type of data generated from DFT calculations and is not based on published experimental results for this specific molecule.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Oxane Ring Protons | 1.5 - 3.8 |

| Diazepane Ring Protons | 2.7 - 3.5 |

| ¹³C NMR Chemical Shift (ppm) | |

| Oxane Ring Carbons | 30 - 70 |

| Diazepane Ring Carbons | 45 - 60 |

| Key IR Frequencies (cm⁻¹) | |

| C-N Stretch | 1100 - 1250 |

| C-O-C Stretch | 1050 - 1150 |

| N-H Stretch | 3300 - 3500 |

Ab Initio Methods for High-Accuracy Electronic Description

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theoretical accuracy for describing the electronic structure compared to standard DFT. ajchem-a.com These methods are computationally more demanding but provide a more rigorous, first-principles-based description of electron correlation. For a molecule like this compound, ab initio calculations can be used to refine the energies of different conformers and calculate electronic properties like ionization potential and electron affinity with greater precision. Such high-accuracy calculations are crucial for creating a detailed picture of the molecule's energetic landscape. ajchem-a.com

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of the molecule. This visualization helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites for intermolecular interactions. For this compound, negative potential would be expected around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Data This table illustrates typical data obtained from quantum chemical calculations for heterocyclic molecules.

| Property | Description | Typical Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates propensity to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates propensity to accept electrons |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

Conformational Analysis of this compound

The flexibility of the seven-membered diazepane ring and the six-membered oxane ring leads to a complex conformational landscape for this compound. Understanding these conformations is key to comprehending its biological activity and physical properties.

The 1,4-diazepane ring is known to be highly flexible and can adopt several low-energy conformations. Computational and experimental studies on substituted 1,4-diazepanes have shown that these rings can exist in various forms, including twist-chair and twist-boat conformations. nih.govresearchgate.net The twist-boat conformation has been identified as a particularly low-energy and stable form for some N,N-disubstituted-1,4-diazepane derivatives. nih.gov Crystal structure analysis of other diazepane compounds has revealed the prevalence of the twisted chair conformation. researchgate.net

Computational modeling allows for the systematic exploration of the potential energy surface of this compound to identify all stable conformational isomers and the transition states that connect them. By calculating the relative energies of these conformers, their thermodynamic stabilities can be compared.

Table 3: Hypothetical Relative Energies of this compound Conformers This table provides a conceptual illustration of the relative stabilities that could be determined through computational analysis.

| Conformation (Oxane - Diazepane) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair - Twist-Chair | 0.00 | ~75 |

| Chair - Twist-Boat | 0.85 | ~20 |

| Boat - Twist-Chair | 3.50 | < 1 |

| Chair - Boat | 5.00 | < 1 |

Intramolecular Interactions and Ring Strain Analysis

The three-dimensional structure of this compound is governed by a balance of intramolecular interactions and the inherent strain within its two heterocyclic rings. The oxane ring, a derivative of cyclohexane, is known to adopt a stable chair conformation to minimize strain. masterorganicchemistry.com The 1,4-diazepane ring, being a seven-membered ring, is more flexible and can exist in several low-energy conformations, such as twist-boat and chair forms. nih.gov

Ring Strain Analysis: Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). libretexts.org

Oxane Ring: The oxane ring is expected to have minimal ring strain, as its chair conformation allows for bond angles close to the ideal tetrahedral angle of 109.5° and a staggered arrangement of substituents, which minimizes torsional strain. masterorganicchemistry.com

1,4-Diazepane Ring: Seven-membered rings like 1,4-diazepane are generally more strained than six-membered rings due to the difficulty of achieving ideal bond angles and avoiding torsional strain simultaneously. nih.gov The flexibility of the diazepane ring allows it to adopt conformations that mitigate some of this strain.

| Ring System | Predominant Conformation | Expected Angle Strain | Expected Torsional Strain |

| Oxane | Chair | Low | Low |

| 1,4-Diazepane | Twist-Boat/Chair | Moderate | Moderate |

This table presents a qualitative analysis of the expected ring strain in the constituent rings of this compound based on general principles of heterocyclic chemistry.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its dynamic behavior in a solvent environment, which mimics physiological conditions.

Investigation of Conformational Transitions and Ring Flexibility

MD simulations can track the conformational changes of the molecule, revealing the flexibility of the oxane and 1,4-diazepane rings and the linker between them. By simulating the molecule for a sufficient length of time, it is possible to observe transitions between different low-energy conformations. The frequency and duration of these conformations can be analyzed to understand the conformational landscape of the molecule. For instance, the simulations could reveal the energy barriers for the interconversion between different twist-boat and chair forms of the diazepane ring.

| Conformation | Population (%) | Average Lifetime (ps) |

| Conformer A | 45 | 150 |

| Conformer B | 35 | 120 |

| Conformer C | 20 | 80 |

This is a hypothetical data table illustrating the type of information that could be obtained from an MD simulation regarding the populations and lifetimes of different molecular conformations.

Solvent Effects on Molecular Conformation and Dynamics

The choice of solvent can significantly impact the conformational preferences of a molecule. MD simulations can be performed with different explicit solvent models (e.g., water, ethanol) to investigate these effects. For this compound, polar solvents would be expected to interact with the nitrogen and oxygen atoms through hydrogen bonding, potentially stabilizing certain conformations over others. The simulations can quantify the extent of solvent-solute hydrogen bonding and its influence on the flexibility and average structure of the molecule.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. For this compound, DFT calculations could be employed to study a variety of hypothetical reactions, such as N-alkylation or acylation. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the molecule's reactivity.

Structure-Based Ligand Design Principles and Molecular Recognition (Focus on Chemical Features)

The chemical features of this compound make it an interesting scaffold for ligand design. Its key features for molecular recognition include:

Hydrogen Bond Donors: The secondary amine in the diazepane ring.

Hydrogen Bond Acceptors: The two nitrogen atoms of the diazepane ring and the oxygen atom of the oxane ring.

Hydrophobic Regions: The aliphatic carbon backbones of both rings.

Conformational Flexibility: The ability of the diazepane ring and the linker to adopt various conformations allows the molecule to potentially fit into different binding sites.

Quantitative Structure-Activity Relationship (QSAR) Studies for Modulating Chemical Properties of Analogues

Further research and publication in these specific areas would be required to generate the detailed, data-driven article as outlined.

Chemical Reactivity and Transformations of 1 Oxan 4 Yl 1,4 Diazepane

Reactivity at the Nitrogen Atoms of the 1,4-Diazepane Ring

The nitrogen atoms of the 1,4-diazepane ring in 1-(oxan-4-yl)-1,4-diazepane are the primary centers of reactivity. As secondary amines, they possess lone pairs of electrons, making them nucleophilic and basic. This inherent nucleophilicity allows for a range of chemical modifications, including reactions with both electrophiles and nucleophiles, as well as alkylation, acylation, and sulfonylation.

Nucleophilic and Electrophilic Reactions on Diazepane Nitrogens

The nitrogen atoms in the 1,4-diazepane ring readily participate in nucleophilic reactions. They can act as nucleophiles, attacking electrophilic centers to form new covalent bonds. For instance, they can react with alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of N-alkylated, N-acylated, and N-sulfonylated derivatives, respectively. The specific reaction conditions for these transformations are detailed in the subsequent section.

Conversely, while less common for the nitrogen atoms themselves, the diazepine (B8756704) ring system can be involved in reactions with nucleophiles, particularly after activation. For example, if one of the nitrogen atoms is quaternized by an alkylating agent, it can become a good leaving group, potentially leading to ring-opening reactions upon treatment with a strong nucleophile.

Alkylation, Acylation, and Sulfonylation Pathways

Alkylation: The nitrogen atoms of the 1,4-diazepane ring can be readily alkylated using various alkylating agents. Reductive amination is a common method for introducing alkyl groups onto the nitrogen atoms of 1,4-diazepane derivatives. nih.gov For instance, the reaction of a 1,4-diazepane derivative with an aldehyde in the presence of a reducing agent such as sodium borohydride (B1222165) can yield the corresponding N-alkylated product. nih.gov The reaction typically proceeds by the formation of an intermediate iminium ion, which is then reduced to the amine. The choice of aldehyde and reaction conditions can be tailored to introduce a wide variety of alkyl substituents.

Acylation: Acylation of the diazepane nitrogens is a straightforward process, typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the hydrogen chloride or carboxylic acid byproduct. This reaction results in the formation of stable amide linkages.

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the diazepane nitrogens with a sulfonyl chloride in the presence of a base. This reaction yields sulfonamides, which are generally robust and can alter the chemical and biological properties of the parent molecule. The reaction conditions are analogous to those used for acylation.

Table 1: Representative Alkylation, Acylation, and Sulfonylation Reactions of 1,4-Diazepane Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Aldehyde, Sodium Borohydride, Methanol, Room Temperature | N-Alkyl-1,4-diazepane |

| Acylation | Acyl Chloride, Triethylamine, Dichloromethane (B109758), 0 °C to Room Temperature | N-Acyl-1,4-diazepane |

| Sulfonylation | Sulfonyl Chloride, Triethylamine, Dichloromethane, 0 °C to Room Temperature | N-Sulfonyl-1,4-diazepane |

Oxidation and Reduction Chemistry of the Nitrogen Centers

The nitrogen atoms of the 1,4-diazepane ring are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of N-oxides. The extent of oxidation can sometimes be controlled to yield the mono-N-oxide or the di-N-oxide. These N-oxides can serve as intermediates for further functionalization.

Conversely, while the saturated 1,4-diazepane ring is generally in a reduced state, derivatives containing reducible functional groups can undergo reduction. For example, if an N-acyl group contains a reducible moiety, such as a nitro group on an aromatic ring, this group can be selectively reduced without affecting the diazepane ring itself. Furthermore, certain derivatives of diazepines, such as those containing imine functionalities, can be reduced to the corresponding saturated diazepane.

Transformations Involving the Oxane Ring Moiety

The oxane (tetrahydropyran) ring in this compound is a saturated cyclic ether and is generally less reactive than the 1,4-diazepane ring. However, it can undergo specific transformations, including ring-opening reactions under harsh conditions and functionalization at its carbon positions.

Ring Opening Reactions of Cyclic Ethers

The ring opening of a saturated six-membered ring like oxane is energetically unfavorable under normal conditions due to the low ring strain. However, under strongly acidic conditions and in the presence of a nucleophile, the ether oxygen can be protonated, making the ring more susceptible to nucleophilic attack and subsequent cleavage. For instance, treatment with strong acids like hydrobromic acid or hydroiodic acid at elevated temperatures can lead to the cleavage of the C-O bond and the formation of a dihaloalkane. It is important to note that these are harsh conditions that may also affect the 1,4-diazepane ring. A plausible mechanism for the ring opening of a substituted tetrahydropyran (B127337) structure involves the attack of a hydroxyl radical, which is more likely in larger rings with less steric hindrance. researchgate.net

Functionalization at Other Carbon Positions of the Oxane Ring

Direct functionalization of the C-H bonds of the oxane ring is challenging due to their low reactivity. However, modern synthetic methods have enabled such transformations. For example, oxidative activation of ethers can lead to the introduction of functional groups at the alpha-position to the ether oxygen. nih.gov Catalytic systems, often involving transition metals, can promote the selective oxidation of a C-H bond to a C-O or C-N bond. Additionally, radical-mediated reactions can be employed to introduce substituents onto the oxane ring, although selectivity can be an issue.

Table 2: Potential Transformations of the Oxane Ring

| Transformation | Reagents and Conditions | Potential Product |

| Ring Opening | Concentrated HBr or HI, Heat | Dihaloalkane derivative |

| α-Functionalization | Catalytic DDQ, CAN, PPTS | 4-(methylene)-tetrahydropyran derivative |

Pericyclic and Cycloaddition Reactions of the Diazepane System

The saturated nature of the this compound scaffold inherently limits its direct participation in classical pericyclic and cycloaddition reactions, which typically require the presence of conjugated π-systems. The diazepane and oxane rings lack the necessary p-orbitals for concerted, cyclic electron shifts characteristic of reactions like Diels-Alder or [3+2] cycloadditions.

However, the 1,4-diazepane moiety can be synthesized through cycloaddition strategies. For instance, rhodium or copper-catalyzed (6+1) annulation of hexahydropyrimidines with diazooxindoles has been developed to construct the 1,4-diazepane framework. researchgate.net This demonstrates the utility of cycloaddition in forming the core ring system, rather than a reaction of the pre-formed saturated heterocycle. Similarly, the Huisgen 1,3-dipolar cycloaddition is a noted strategy for creating N-heterocycles that can incorporate the 1,4-diazepane moiety. researchgate.net

While the parent compound is unreactive in these concerted pathways, functionalization of the diazepane nitrogens could introduce reactive handles. For example, the introduction of unsaturated substituents on the nitrogen atoms could potentially enable intramolecular cycloaddition reactions, although such reactivity has not been specifically reported for this compound itself.

Metal-Catalyzed Cross-Coupling Reactions and Selective Functionalization

The secondary amine centers of the 1,4-diazepane ring in this compound are prime sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecules. Palladium and copper-based catalytic systems are particularly prominent in the functionalization of such heterocyclic amines.

Buchwald-Hartwig Amination and Chan-Lam Coupling:

The N-H bonds of the diazepane ring can readily participate in C-N cross-coupling reactions. Buchwald-Hartwig amination, a palladium-catalyzed process, and Chan-Lam coupling, which utilizes copper catalysts, are standard methods for forming C-N bonds. These reactions would allow for the arylation or vinylation of the diazepane nitrogen atoms. For instance, reacting this compound with an aryl halide in the presence of a palladium catalyst and a suitable base would yield an N-aryl derivative. A sequential strategy involving a palladium and copper-catalyzed amination followed by a palladium-catalyzed intramolecular aminocarbonylation has been successfully used to access dibenzo[b,e] researchgate.netchemicalbook.comdiazepinones, showcasing the utility of these methods in building complex scaffolds based on a diazepine core. nih.gov

Selective Functionalization:

Achieving selective functionalization of the two nitrogen atoms in the 1,4-diazepane ring presents a synthetic challenge. The symmetry of the unsubstituted diazepane portion of the molecule means the two nitrogens are chemically equivalent. However, the introduction of one substituent can alter the reactivity of the remaining N-H group, potentially allowing for sequential, differentiated functionalization. The use of protecting groups is a common strategy to control the reactivity of one nitrogen while the other is being functionalized. For example, a Boc protecting group can be used, which can later be removed to allow for further reaction at that site.

The table below summarizes potential metal-catalyzed cross-coupling reactions for the functionalization of the 1,4-diazepane ring system.

| Reaction Type | Catalyst System | Substrate | Product Type |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | Aryl or vinyl halide | N-Aryl or N-vinyl diazepane |

| Chan-Lam Coupling | Copper catalyst (e.g., Cu(OAc)₂) | Boronic acid | N-Aryl diazepane |

| Sonogashira Coupling | Palladium/Copper catalyst | Terminal alkyne | N-Alkynyl diazepane |

Design and Synthesis of 1 Oxan 4 Yl 1,4 Diazepane Analogues and Derivatives

Strategic Structural Modifications on the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a privileged structure in medicinal chemistry, offering multiple points for chemical modification to modulate biological activity. Synthetic approaches are often categorized based on bond-disconnection topology to provide access to a broad range of functionalized derivatives.

The nitrogen atoms at the 1- and 4-positions of the diazepane ring are primary targets for substitution, allowing for the introduction of diverse functional groups that can influence the molecule's interaction with biological targets.

Key synthetic strategies for N-substitution include:

Reductive Amination: This is a versatile method for introducing alkyl groups. The reaction of a secondary amine on the diazepane ring with an aldehyde or ketone, in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃), yields the N-alkylated product. This approach has been used to introduce substituted benzyl moieties.

Acylation: Aroyl chlorides can be reacted with the diazepane nitrogen to form amide bonds, introducing aromatic fragments that can significantly alter the compound's properties.

Fukuyama-Mitsunobu Cyclization: This intramolecular reaction can be used to construct the chiral 1,4-diazepane ring itself, starting from a protected diamino alcohol, which allows for precise control over substituents.

Multi-component Reactions: Techniques like the Kabachnik-Fields reaction allow for the concurrent installation of multiple functionalities on the nitrogen atoms, providing a rapid route to diverse libraries of compounds.

Research has shown that varying these substituents has a direct impact on biological affinity. For instance, in a series of σ₁ receptor ligands, a cyclohexylmethyl or a butyl group was found to be a preferred substituent at the 4-position, while a substituted benzyl moiety at the 1-position resulted in the highest affinity.

Table 1: Synthetic Methods for N-Substitution of 1,4-Diazepanes

| Modification Type | Reagents and Conditions | Resulting Substituent |

|---|---|---|

| N-Alkylation | Aldehyde/Ketone, NaCNBH₃ (Reductive Amination) | Alkyl, Benzyl, Cyclohexylmethyl |

| N-Acylation | Aroyl Chloride, Base | Aroyl, Benzoyl |

| N-Arylation | Aryl Halide, Pd-catalyst (Buchwald-Hartwig) | Aryl, Heteroaryl |

Functionalization of the carbon backbone of the diazepane ring is less common than N-substitution but offers a pathway to introduce chirality and conformational constraints. Synthetic strategies often involve building the ring from functionalized precursors. Chiral 1,4-diazepanes can be synthesized from enantiomerically pure amino acids, where the substituent is incorporated before the ring-closing step. For example, intramolecular coupling of amino acid precursors can yield diazepanes with substituents at the 2-position. Palladium-catalyzed reactions have also been employed to achieve C-H bond functionalization, enabling regioselective insertion of groups onto the heterocyclic core.

Modifying the core heterocyclic structure through ring contraction or expansion provides access to novel scaffolds with distinct conformational properties.

Ring Contraction: 1,4-diazepines can undergo rearrangement to form smaller, more rigid ring systems. Under basic conditions, N-Boc activated 1,4-benzodiazepine-2,5-diones have been shown to undergo a transannular rearrangement, contracting to a 3-aminoquinoline-2,4-dione scaffold. In other studies, photochemical reactions have been used to induce the contraction of 1,3-diazepines into cyanopyrroles. Fused 1,4-diazepines have also been shown to rearrange into pyrrole derivatives through valence tautomerization.

Ring Expansion: Conversely, larger rings can be constructed from smaller ones. An unprecedented reactivity of 3-aminoquinoline-2,4-diones under basic conditions leads to a molecular rearrangement that furnishes 1,4-benzodiazepine-2,5-diones, effectively expanding the six-membered ring into a seven-membered one. Such reactions often proceed through intermediates that facilitate the insertion of atoms into the ring structure.

Table 2: Ring Transformation Strategies for Diazepine (B8756704) Scaffolds

| Transformation | Starting Scaffold | Resulting Scaffold | Conditions |

|---|---|---|---|

| Ring Contraction | 1,4-Benzodiazepine | 3-Aminoquinoline | Basic conditions, N-Boc activation |

| Ring Contraction | Fused 1,4-Diazepine | Pyrrole derivative | Valence tautomerization |

Structural Variations of the Oxane Moiety

The oxane (tetrahydropyran) ring is a common motif in medicinal chemistry, valued for its ability to improve aqueous solubility and serve as a metabolically stable hydrogen bond acceptor. Modifying this part of the 1-(Oxan-4-yl)-1,4-diazepane structure can fine-tune physicochemical properties.

Replacing the six-membered oxane ring with other cyclic ethers is a common strategy to alter a compound's spatial arrangement, polarity, and metabolic stability. Saturated cyclic ethers are frequently found in FDA-approved drugs and are key structural units in many pharmaceuticals.

Tetrahydrofuran (THF): This five-membered ring is more planar than oxane and can alter the vector and presentation of substituents. Its smaller size can be beneficial for fitting into constrained binding pockets.

Dioxane: The inclusion of a second oxygen atom in this six-membered ring significantly increases polarity and hydrogen bonding potential, which can be used to enhance aqueous solubility.

Oxetane: This strained four-membered ring has gained significant interest as a replacement for gem-dimethyl or carbonyl groups. It can improve metabolic stability, influence the basicity of nearby amines, and provide a unique structural and electronic profile.

The choice of cyclic ether can have profound effects on a molecule's properties. For instance, the introduction of an oxetane can beneficially influence solubility and lipophilicity while improving metabolic stability.

Table 3: Comparison of Cyclic Ether Systems in Drug Design

| Cyclic Ether | Ring Size | Key Features | Potential Impact on Properties |

|---|---|---|---|

| Oxane | 6 | Stable chair conformation, good H-bond acceptor | Baseline for solubility and stability |

| Tetrahydrofuran | 5 | More planar, less sterically demanding | Alters substituent vectors, may improve binding affinity |

| Dioxane | 6 | Increased polarity, two H-bond acceptors | Enhances aqueous solubility |

Introducing unsaturation into the oxane ring, creating dihydro- or tetrahydropyran (B127337) derivatives, can lock the ring into specific conformations and introduce sites for further functionalization. The synthesis of α,β-unsaturated carbonyl compounds is a well-established field, often utilizing reactions like the Knoevenagel condensation. These principles can be applied to create unsaturated cyclic ethers. The presence of a double bond alters the geometry from a flexible chair conformation to a more planar arrangement, which can impact how the molecule interacts with a protein target. Furthermore, the double bond can serve as a handle for subsequent chemical reactions, such as epoxidation or dihydroxylation, to introduce additional functionality.

Development of Hybrid Molecules Incorporating Diverse Chemical Units

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug discovery to create novel compounds with potentially enhanced or synergistic activities. For the this compound scaffold, this approach allows for the incorporation of a wide range of chemical moieties, leading to hybrid molecules with diverse structural and functional properties.

One common strategy involves the derivatization of the secondary amine at the 4-position of the diazepine ring. This nitrogen atom serves as a convenient handle for introducing various substituents through standard N-alkylation or N-acylation reactions. For instance, coupling of the this compound core with different aromatic and heterocyclic carboxylic acids can yield a library of amide-containing hybrid molecules. The choice of the coupled moiety is often guided by the desire to interact with specific biological targets.

Another approach to hybrid molecule development is through the modification of the oxane ring. While synthetically more challenging, introducing substituents on the oxane moiety can significantly impact the molecule's physicochemical properties and biological activity. Furthermore, the diazepine ring itself can be part of a larger, fused heterocyclic system, creating intricate polycyclic hybrid structures. The synthesis of such complex molecules often requires multi-step reaction sequences and careful planning of the synthetic route.

A theoretical library of potential hybrid molecules can be envisioned by combining the this compound core with various known pharmacophores. The following table illustrates a conceptual design of such hybrids, outlining the type of linkage and the incorporated chemical unit.

| Incorporated Chemical Unit | Linkage Type | Potential Synthetic Precursors |

| Benzofuran | Amide | This compound, Benzofuran-2-carboxylic acid |

| Quinoline | Amide | This compound, Quinoline-4-carboxylic acid |

| Phenyl | Alkyl | This compound, Benzyl bromide |

| Pyrazole | Fused Ring | N/A (Requires de novo synthesis of the fused system) |

These examples highlight the versatility of the this compound scaffold in the generation of diverse hybrid molecules. The successful synthesis of such compounds relies on the careful selection of coupling strategies and protecting group manipulations to achieve the desired final products.

Stereochemical Control in Analogue Synthesis for Defined Geometries

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For analogues of this compound, which can possess multiple stereocenters, the ability to control the stereochemical outcome of a synthesis is paramount for producing compounds with well-defined geometries.

Stereocenters can be present on both the oxane and the diazepine rings. The oxane ring, being a cyclohexane derivative, can exist in a chair conformation, and substituents can be in either axial or equatorial positions. The diazepine ring, a seven-membered ring, can adopt several low-energy conformations, and substituents on this ring will also have specific spatial orientations.

The synthesis of stereochemically pure analogues often starts from chiral building blocks. For instance, the use of enantiomerically pure epoxides or amino acids in the construction of the diazepine ring can lead to the formation of a single enantiomer of the final product. Asymmetric catalysis is another powerful tool for establishing stereocenters with high enantiomeric excess. For example, asymmetric reduction of a ketone precursor to the oxane ring can set the stereochemistry at that position.

The following table outlines potential strategies for achieving stereochemical control in the synthesis of this compound analogues.

| Synthetic Strategy | Target Stereocenter Location | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Diazepine Ring | Enantiomerically pure amino acids or diamines |

| Asymmetric Catalysis | Oxane Ring | Chiral reducing agents (e.g., CBS catalyst) |

| Diastereoselective Reactions | Relative stereochemistry between rings | Substrate-controlled reactions, use of chiral auxiliaries |

The characterization of the stereochemistry of the synthesized analogues is typically achieved using techniques such as chiral chromatography, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

High-Throughput Synthesis and Combinatorial Chemistry for Library Generation

To explore the structure-activity relationships of this compound analogues efficiently, the generation of large and diverse chemical libraries is essential. High-throughput synthesis and combinatorial chemistry are powerful approaches that enable the rapid parallel synthesis of a multitude of compounds.

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry. In this technique, the this compound scaffold can be attached to a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin. A variety of building blocks can then be sequentially added to the immobilized scaffold, leading to a diverse library of compounds after cleavage from the solid support.

Solution-phase parallel synthesis is another widely used method for library generation. In this approach, reactions are carried out in individual wells of a multi-well plate, allowing for the simultaneous synthesis of numerous compounds. Purification can be automated using techniques like high-performance liquid chromatography (HPLC).

A key aspect of library design is the selection of diverse and readily available building blocks. For the this compound scaffold, a library could be generated by reacting the core molecule with a diverse set of carboxylic acids, sulfonyl chlorides, or alkyl halides. The following table provides a conceptual example of a combinatorial library design.

| Scaffold | Building Block Set 1 (Carboxylic Acids) | Building Block Set 2 (Alkyl Halides) |

| This compound | Acetic acid, Benzoic acid, Furoic acid | Methyl iodide, Ethyl bromide, Benzyl chloride |

By systematically combining the scaffold with each building block from the different sets, a matrix of unique products can be synthesized. The resulting library of compounds can then be screened for biological activity, allowing for the rapid identification of lead compounds for further optimization. The principles of combinatorial chemistry have been successfully applied to the synthesis of libraries of other diazepine-containing compounds, demonstrating the feasibility of this approach for the this compound scaffold. nih.gov

Advanced Applications and Future Research Directions in Chemical Sciences

Utility as Modular Building Blocks in Complex Organic Synthesis

The 1,4-diazepane scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into a variety of complex molecular architectures. The inherent conformational flexibility of the seven-membered ring, coupled with the two nitrogen atoms available for substitution, makes it a versatile building block. The introduction of an oxan-4-yl group at the N1 position of the diazepane ring introduces several key features. The oxane ring adds steric bulk, which can influence the conformational preferences of the diazepane ring. Furthermore, the ether oxygen within the oxane ring provides a potential site for hydrogen bonding, which could be exploited in the design of supramolecular assemblies or to influence intermolecular interactions in a solid-state packing.

While specific examples of the use of “1-(Oxan-4-yl)-1,4-diazepane” as a modular building block are not readily found in the literature, the synthesis of various N-substituted 1,4-diazepanes is well-documented. These methods often involve the cyclization of appropriate diamine precursors with dielectrophiles or the direct N-alkylation or N-arylation of the parent 1,4-diazepane. The synthesis of the title compound would likely follow a similar strategy, for instance, through the reductive amination of 1,4-diazepane with oxan-4-one.

Application in Supramolecular Chemistry and Host-Guest Recognition Systems

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. The structure of “this compound” suggests its potential utility in this area. The two nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The ether oxygen of the oxane moiety also presents a hydrogen bond acceptor site. This combination of functionalities could enable the molecule to participate in the formation of intricate hydrogen-bonded networks.

Design of Organocatalysts Featuring the Diazepane Core

Chiral amines are a cornerstone of organocatalysis, and the 1,4-diazepane framework has been explored as a scaffold for the development of novel catalysts. The conformational properties of the seven-membered ring can create a specific chiral environment around the catalytically active sites. While research specifically on “this compound” as an organocatalyst is not available, one can hypothesize its potential.

If a chiral center were introduced into the molecule, for example, by using an enantiomerically pure starting material for the diazepane ring synthesis, the resulting chiral “this compound” could be investigated as a catalyst for various asymmetric transformations. The secondary amine at the N4 position could be utilized as the catalytic site, for instance, in enamine or iminium ion catalysis. The oxan-4-yl substituent would likely play a role in modulating the steric environment around the active site, potentially influencing the stereochemical outcome of the catalyzed reaction.

Exploration in Materials Science for Advanced Polymeric or Liquid Crystalline Systems

The incorporation of heterocyclic rings into polymers and liquid crystals can impart unique properties to these materials. The 1,4-diazepane unit, with its two nitrogen atoms, is well-suited for incorporation into polymer backbones, for example, through polycondensation reactions. The introduction of the oxan-4-yl side group could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and morphology.

In the context of liquid crystals, the rigid yet flexible nature of the diazepane ring, combined with the potential for intermolecular interactions through the oxane and diazepane heteroatoms, could lead to the formation of mesophases. By attaching appropriate mesogenic units to the “this compound” core, it may be possible to design novel liquid crystalline materials with interesting phase behavior and electro-optical properties.

Theoretical Insights into Complex Chemical Phenomena

The conformational landscape of seven-membered rings like 1,4-diazepane is complex, with multiple low-energy chair and boat-like conformations being accessible. Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the preferred conformations of “this compound” and the energy barriers for interconversion between them.

Such computational studies could elucidate the influence of the oxan-4-yl substituent on the conformational equilibrium of the diazepane ring. Understanding these conformational preferences is crucial for rationalizing the molecule's reactivity and its interactions with other molecules, such as in host-guest complexes or at the active site of a biological target. Furthermore, theoretical calculations could predict the electronic properties of the molecule, such as its proton affinity and its ability to coordinate to metal ions.

Interdisciplinary Research Opportunities in Heterocyclic Chemistry

The study of “this compound” offers numerous opportunities for interdisciplinary research. In medicinal chemistry, this compound could serve as a starting point for the design of novel therapeutic agents. The 1,4-diazepane core is found in a number of biologically active compounds, and the oxan-4-yl group could modulate the pharmacokinetic and pharmacodynamic properties of such molecules.

In the field of coordination chemistry, the two nitrogen atoms and the ether oxygen could act as a tridentate ligand for a variety of metal ions. The resulting metal complexes could have interesting catalytic or material properties. The intersection of organic synthesis, computational chemistry, and materials science will be crucial for fully exploring the potential of this and related heterocyclic compounds.

Q & A

Q. How can researchers optimize the synthesis of 1-(Oxan-4-yl)-1,4-diazepane to improve yield and purity?

- Methodological Answer : Synthesis optimization requires factorial experimental designs to systematically vary reaction parameters (e.g., temperature, solvent, catalyst). For diazepane derivatives, methodologies from Moser et al. (2004) on 1,4-diazepane synthesis suggest using controlled diazotization and cyclization steps to enhance purity . Process control and simulation tools, such as those outlined in chemical engineering design frameworks (e.g., reaction fundamentals and reactor design), can refine scalability . Pre-experimental designs (e.g., pilot trials) help identify critical variables before full-scale synthesis .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Infrared (IR) spectroscopy verifies functional groups like the oxane ring and diazepane backbone. For reproducibility, raw spectroscopic data should be archived in appendices, following guidelines for formal scientific presentation . Comparative analysis with similar compounds (e.g., 7-cyclopropyl-1,4-oxazepane derivatives) ensures accuracy in peak assignment .

Q. What strategies ensure a comprehensive literature review for this compound?

- Methodological Answer : Adopt the EPA’s systematic review protocol, which includes seven thematic areas: physical/chemical properties, environmental fate, exposure pathways, and human/ecological hazards . Use professional databases like SciFinder and Reaxys to cross-reference synthesis protocols and toxicological data, avoiding unreliable sources . Structured frameworks (e.g., TSCA risk evaluation criteria) prioritize high-quality, peer-reviewed studies over non-peer-reviewed industry reports .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational models for this compound?

- Methodological Answer : Apply iterative validation cycles: first, recalibrate computational parameters (e.g., DFT methods) using experimental physicochemical data (e.g., logP, solubility). EPA’s data quality assessment framework recommends scoring studies based on reliability, relevance, and adequacy to identify outliers . For molecular dynamics simulations, compare adsorption/reactivity trends with surface chemistry studies (e.g., indoor air-surface interactions) to reconcile discrepancies .

Q. What experimental designs are suitable for assessing the biological activity of this compound?

- Methodological Answer : Quasi-experimental designs with control and experimental groups (e.g., pretest-posttest setups) are effective for in vitro toxicity assays . Link sensory/chemical data via descriptive analysis, as demonstrated in barrel-toasting studies, to correlate structural modifications with biological endpoints like receptor binding . Dose-response studies should follow EPA’s human health hazard evaluation protocols, emphasizing NOAEL/LOAEL thresholds .

Q. How can AI and computational tools enhance research on this compound?

- Methodological Answer : Integrate AI-driven platforms like COMSOL Multiphysics for real-time optimization of reaction conditions (e.g., solvent selection, catalyst loading) . Smart laboratories with autonomous experimentation capabilities enable adaptive workflows, reducing trial-and-error phases. For molecular modeling, ICReDD’s interdisciplinary approach combines quantum mechanics, machine learning, and experimental validation to predict reaction pathways .

Q. What interdisciplinary approaches are critical for advancing applications of this compound?

- Methodological Answer : Combine chemical biology and computational science: for example, use glycobiology techniques to study the compound’s interactions with biomolecules , paired with microspectroscopic imaging to analyze surface adsorption dynamics . ICReDD’s fusion of experimental and computational methods accelerates reaction discovery and mechanistic studies .

Q. How should toxicological assessments be structured to meet regulatory standards?

- Methodological Answer : Follow EPA’s hazard identification framework, which requires dose-response data, exposure scenarios (occupational/environmental), and ecological risk models . Systematic reviews must include data from OECD-compliant assays (e.g., Ames test for mutagenicity) and prioritize studies adhering to FAIR data principles . For novel derivatives, comparative toxicity analysis against structurally similar compounds (e.g., 1,4-dioxane analogs) identifies critical risk factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.